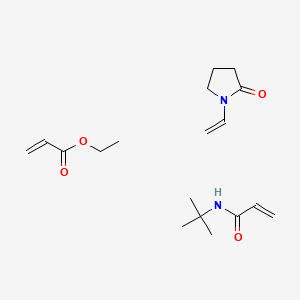
Trihydroxycuprate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihydroxycuprate(1-) is a chemical compound with the molecular formula CuH₃O₃⁻ and a molar mass of 114.56802 g/mol It is a member of the cuprate family, which are compounds containing copper in a negative oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trihydroxycuprate(1-) can be synthesized through various chemical reactions involving copper salts and hydroxide ions. One common method involves the reaction of copper(II) sulfate with sodium hydroxide, resulting in the formation of copper(II) hydroxide, which can then be reduced to Trihydroxycuprate(1-) under specific conditions .
Industrial Production Methods
Industrial production of Trihydroxycuprate(1-) typically involves large-scale chemical reactions using copper salts and alkaline solutions. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trihydroxycuprate(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) compounds.
Reduction: It can be reduced to elemental copper under certain conditions.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions
Common reagents used in reactions involving Trihydroxycuprate(1-) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving Trihydroxycuprate(1-) include copper(II) hydroxide, elemental copper, and various copper salts, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trihydroxycuprate(1-) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which Trihydroxycuprate(1-) exerts its effects involves its ability to interact with various molecular targets and pathways. It can act as a catalyst in chemical reactions, facilitating the conversion of reactants to products. In biological systems, it can interact with proteins and enzymes, potentially influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Trihydroxycuprate(1-) include other cuprates such as:
- Dihydroxycuprate(1-)
- Tetrahydroxycuprate(1-)
- Hexahydroxycuprate(1-)
Uniqueness
Trihydroxycuprate(1-) is unique due to its specific molecular structure and the presence of three hydroxide ions coordinated to a copper ion. This unique structure imparts distinct chemical properties and reactivity compared to other cuprates .
Eigenschaften
CAS-Nummer |
37830-77-6 |
|---|---|
Molekularformel |
CuH3O3- |
Molekulargewicht |
114.57 g/mol |
IUPAC-Name |
copper;trihydroxide |
InChI |
InChI=1S/Cu.3H2O/h;3*1H2/q+2;;;/p-3 |
InChI-Schlüssel |
NPKITLFRFSTZCI-UHFFFAOYSA-K |
Kanonische SMILES |
[OH-].[OH-].[OH-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
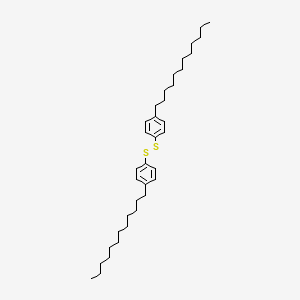
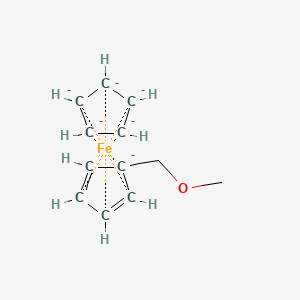


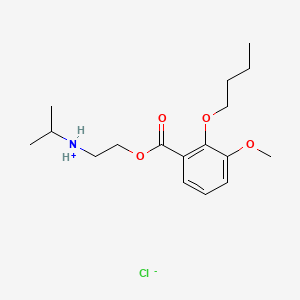
![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
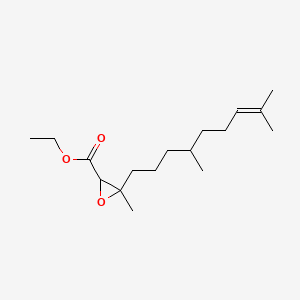
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)

